molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No. B049619
CAS RN: 626-19-7
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
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Description

Isophthalaldehyde is an organic compound with the formula C6H4(CHO)2. It is one of three isomers of benzene dicarbaldehyde, a reduced analog of phthalic acid . It is a colorless solid, although commercial samples often appear yellowish .


Synthesis Analysis

Isophthalaldehyde can be prepared from α,α’-diamino-m-xylene using the Sommelet reaction . Another method involves the hydrolysis of the related tetrabromo-m-xylene using potassium oxalate, followed by purification by steam distillation . A patent also mentions the synthesis of Isophthalaldehyde from isophthaloyl dichloride in a solvent of 1 to 50% by weight .


Molecular Structure Analysis

The molecular formula of Isophthalaldehyde is C8H6O2 and its molecular weight is 134.1320 . The IUPAC Standard InChI is InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H .


Chemical Reactions Analysis

Like many benzaldehydes, isophthalaldehyde forms a variety of Schiff base derivatives . Being bifunctional (having two formyl groups), isophthalaldehyde allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines . They also find use in metal coordination complexes .


Physical And Chemical Properties Analysis

Isophthalaldehyde has a molar mass of 134.134 g·mol−1 . It appears white and has a density of 1.395 g/cm3 . The melting point is 89.5 °C . It is soluble in ether, sublimate, easily soluble in alcohol, alkali, and hot water .

Scientific Research Applications

Synthesis of Binuclear Ruthenium Complex

Isophthalaldehyde is used in the synthesis of binuclear ruthenium complex . This complex has potential applications in the field of catalysis, especially in reactions involving the transfer of electrons.

Knoevenagel Condensation Reaction

Isophthalaldehyde participates in base-catalyzed Knoevenagel condensation reaction . This reaction is a method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds.

, Isophthalaldehyde is a subject of interest in organic chemistry research. .

Safety And Hazards

Isophthalaldehyde may be corrosive to metals . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

benzene-1,3-dicarbaldehyde
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InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
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DSSTOX Substance ID

DTXSID30870718
Record name 1,3-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
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Boiling Point

246 °C
Record name Isophthalaldehyde
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Solubility

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene
Record name Isophthalaldehyde
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Product Name

Isophthalaldehyde

Color/Form

Needles from dilute alcohol

CAS RN

626-19-7, 30025-33-3
Record name 1,3-Benzenedicarboxaldehyde
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Record name Isophthalaldehyde
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Record name Isophthalaldehyde
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Melting Point

89 °C
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isophthalaldehyde?

A1: Isophthalaldehyde is represented by the molecular formula C8H6O2 and has a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize isophthalaldehyde?

A2: Researchers utilize a combination of spectroscopic methods for comprehensive characterization, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , , , , , ]

Q3: What solvents are commonly used for reactions involving isophthalaldehyde?

A3: Isophthalaldehyde exhibits solubility in a range of organic solvents, including methanol, ethanol, dichloromethane, and N,N-dimethylacetamide, facilitating its use in diverse synthetic transformations. [, , , , ]

Q4: How does the stability of isophthalaldehyde in solution vary?

A4: While generally stable in common organic solvents, isophthalaldehyde's stability in aqueous solutions can be influenced by pH. Under strongly alkaline conditions, it undergoes a reversible reaction with hydroxide ions to form a geminal diol anion. []

Q5: Can isophthalaldehyde be polymerized?

A5: Yes, isophthalaldehyde can be polymerized through various methods. For example, it undergoes a Tishchenko reaction in the presence of ethylmagnesium bromide-(−)-sparteine complex and aluminum alkoxides to yield polyesters. []

Q6: What role does isophthalaldehyde play in the synthesis of covalent organic frameworks (COFs)?

A6: Isophthalaldehyde serves as a key building block in the construction of COFs. Its condensation with linear hydrazine linkers, under solvothermal or microwave heating conditions, affords porous 2D COFs with distinct pore structures. []

Q7: How is computational chemistry employed in research on isophthalaldehyde and its derivatives?

A7: Computational techniques, such as Density Functional Theory (DFT) calculations and molecular mechanics simulations, provide valuable insights into the structural, electronic, and energetic properties of isophthalaldehyde-derived compounds. These methods aid in understanding reaction mechanisms, predicting spectroscopic data, and designing novel materials. [, , ]

Q8: How do structural modifications of isophthalaldehyde impact the properties of its derivatives?

A8: Introducing substituents onto the aromatic ring of isophthalaldehyde significantly influences the reactivity and properties of the resulting compounds. For instance, incorporating electron-donating or electron-withdrawing groups alters the electronic distribution, impacting their coordination chemistry and biological activity. [, , ]

Q9: What analytical techniques are used to monitor the reactions involving isophthalaldehyde?

A9: Researchers employ a combination of techniques to monitor reactions involving isophthalaldehyde, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). [, , ]

Q10: How is the purity of isophthalaldehyde and its derivatives assessed?

A10: Purity assessment of isophthalaldehyde and its derivatives commonly involves techniques like melting point determination, elemental analysis, and spectroscopic methods such as NMR and MS. [, , ]

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